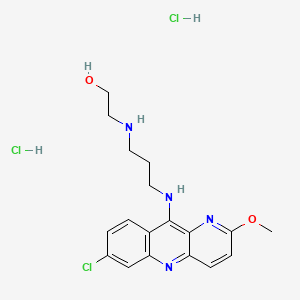
N-(2-Methylheptan-2-yl)dodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylheptan-2-yl)dodecan-1-amine is a complex amine compound characterized by its long alkyl chains and nitrogen atom. This compound falls under the category of dialkylamines, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylheptan-2-yl)dodecan-1-amine typically involves the reaction of a halogenoalkane with a concentrated solution of ammonia in ethanol. The reaction is carried out in a sealed tube to prevent the escape of ammonia gas. For instance, the halogenoalkane is heated with ammonia, leading to the formation of the desired amine through a series of steps involving the formation of intermediate salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Methylheptan-2-yl)dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Simpler amines or hydrocarbons.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N-(2-Methylheptan-2-yl)dodecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2-Methylheptan-2-yl)dodecan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. Its long alkyl chains allow it to interact with lipid membranes, potentially disrupting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylethanamine
- N-Ethylethanamine
- N-Methyl-1-propanamine
Uniqueness
N-(2-Methylheptan-2-yl)dodecan-1-amine is unique due to its specific structure, which includes long alkyl chains and a tertiary amine group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
50841-80-0 |
|---|---|
Formule moléculaire |
C20H43N |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
N-(2-methylheptan-2-yl)dodecan-1-amine |
InChI |
InChI=1S/C20H43N/c1-5-7-9-10-11-12-13-14-15-17-19-21-20(3,4)18-16-8-6-2/h21H,5-19H2,1-4H3 |
Clé InChI |
WQABSJWASFRDRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(C)(C)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



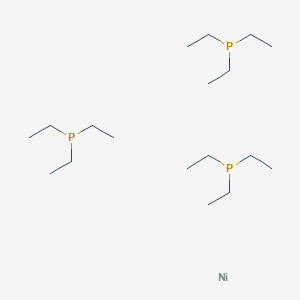
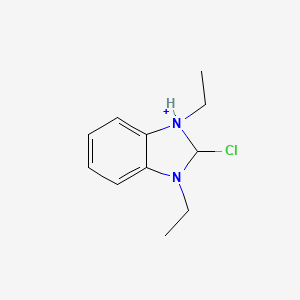
![Benzene, 1-methyl-4-[(phenylethynyl)seleno]-](/img/structure/B14663421.png)
![2,3,10,11-Tetramethoxy-5,8,15,15a-tetrahydro-6h-benzo[h]isoquino[2,1-b]isoquinoline](/img/structure/B14663426.png)
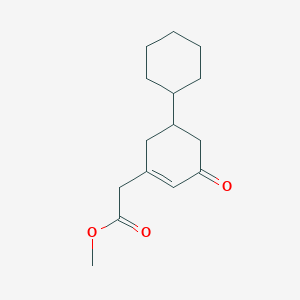

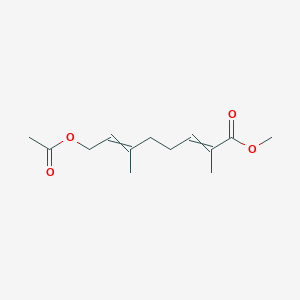
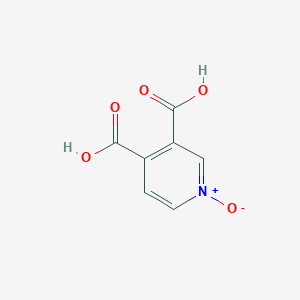
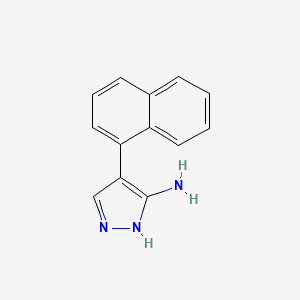
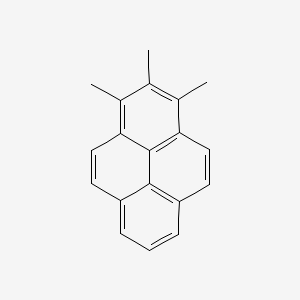
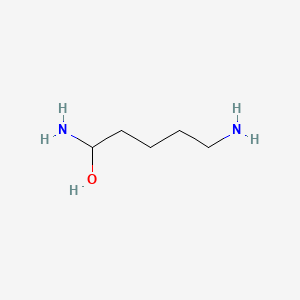
![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)
